molecular formula C16H24N6O3S B10944794 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10944794
M. Wt: 380.5 g/mol
InChI Key: YTCCLARHEIAYHJ-UHFFFAOYSA-N
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Description

N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimalarial, and antileishmanial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents like acetone and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in metabolic pathways. The pyrazole ring is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects .

Properties

Molecular Formula

C16H24N6O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C16H24N6O3S/c1-12-14(8-19-21(12)3)7-17-16(23)13-5-4-6-22(10-13)26(24,25)15-9-18-20(2)11-15/h8-9,11,13H,4-7,10H2,1-3H3,(H,17,23)

InChI Key

YTCCLARHEIAYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C

Origin of Product

United States

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